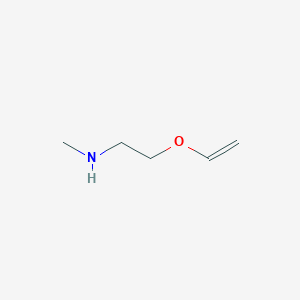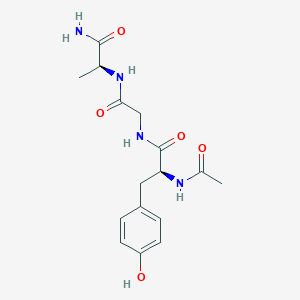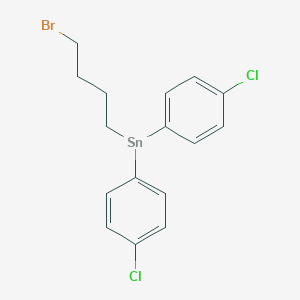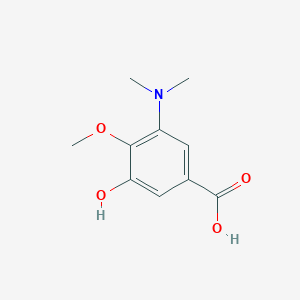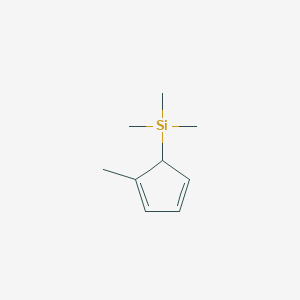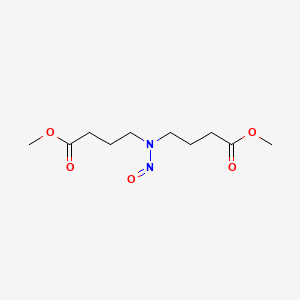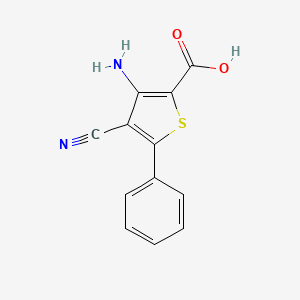
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of amino, cyano, phenyl, and carboxylic acid functional groups attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between a ketone, an α-cyanoester, and elemental sulfur. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiophene ring.
Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source, such as phosphorus pentasulfide (P4S10), to form the thiophene ring. This reaction is usually carried out under reflux conditions in an inert solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
化学反应分析
Types of Reactions
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
作用机制
The mechanism of action of 3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the amino and cyano groups, making it less versatile in chemical reactions.
3-Amino-2-thiophenecarboxylic acid: Similar structure but lacks the cyano and phenyl groups.
4-Cyano-3-methylthiophene-2-carboxylic acid: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
3-Amino-4-cyano-5-phenylthiophene-2-carboxylic acid is unique due to the combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
79204-51-6 |
|---|---|
分子式 |
C12H8N2O2S |
分子量 |
244.27 g/mol |
IUPAC 名称 |
3-amino-4-cyano-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c13-6-8-9(14)11(12(15)16)17-10(8)7-4-2-1-3-5-7/h1-5H,14H2,(H,15,16) |
InChI 键 |
IYPPBMWXBPHPOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C(=O)O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
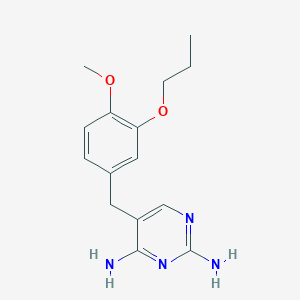
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
